

# An In-depth Technical Guide to 6-(Chloromethyl)benzo[d]oxazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(Chloromethyl)benzo[d]oxazole

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This document provides a comprehensive technical overview of **6-(Chloromethyl)benzo[d]oxazole**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Benzoxazole derivatives are recognized for their wide spectrum of pharmacological activities, serving as crucial intermediates in the development of novel therapeutic agents.<sup>[1][2]</sup> This guide consolidates key data, experimental methodologies, and conceptual frameworks related to this compound and the broader class of benzoxazoles.

## Compound Identification and Properties

**6-(Chloromethyl)benzo[d]oxazole** is a substituted benzoxazole compound. Its core structure features a fused benzene and oxazole ring system, with a chloromethyl group attached at the 6-position.

CAS Number: 1314982-48-3<sup>[3][4]</sup>

Table 1: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	<b>C<sub>8</sub>H<sub>6</sub>ClNO</b>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	167.59 g/mol	<a href="#">[3]</a>
Canonical SMILES	<chem>C1CC1=CC=C2N=COC2=C1</chem>	<a href="#">[3]</a>
InChI Key	YVLVYGZDSIBRAV-UHFFFAOYSA-N	<a href="#">[3]</a>
Appearance	Not specified (typically solid)	
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	<a href="#">[3]</a>
Topological Polar Surface Area	26 Å <sup>2</sup>	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[3]</a>

| Rotatable Bond Count | 1 | [\[3\]](#) |

## Synthesis and Experimental Protocols

The synthesis of benzoxazole derivatives can be achieved through various methods, most commonly involving the cyclization of o-aminophenols with carboxylic acids or their derivatives. [\[5\]](#) While a specific, detailed protocol for **6-(Chloromethyl)benzo[d]oxazole** is not readily available in the provided search results, a general and widely adopted synthetic strategy is outlined below.

### General Experimental Protocol: Synthesis of Benzoxazole Derivatives

This protocol describes a common method for synthesizing the benzoxazole core structure, which involves the condensation and subsequent oxidative cyclization of an o-aminophenol with an aldehyde.

#### Materials:

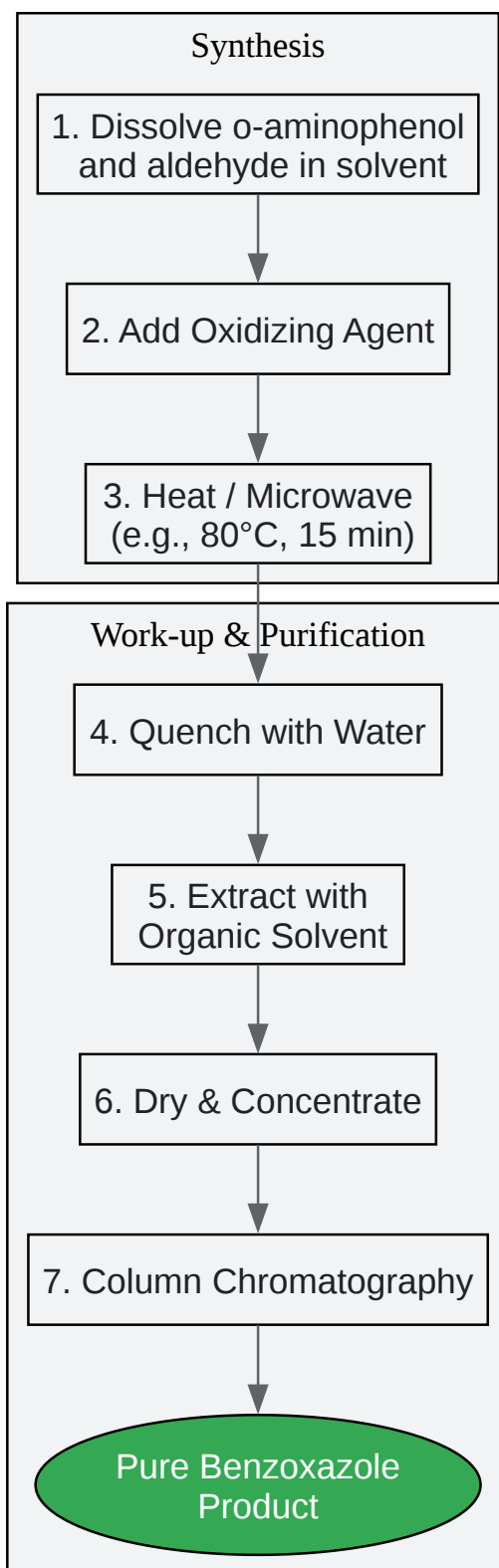
- Substituted o-aminophenol (e.g., 4-amino-3-hydroxyphenyl derivative)

- Substituted benzaldehyde
- Oxidizing agent (e.g., Phenyliodoniumbis-trifluoroacetate (PIFA), lead tetraacetate)
- Solvent (e.g., Ethanol, Dichloromethane)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) for drying
- Silica gel for column chromatography

Procedure:

- Reaction Setup: Dissolve the o-aminophenol derivative (1.0 eq.) and the corresponding aldehyde (1.0 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask.[\[6\]](#)
- Addition of Oxidizing Agent: Add the oxidizing agent (e.g., PIFA, 1.05 eq.) to the mixture.[\[7\]](#)
- Reaction Conditions: The reaction can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation (e.g., 80°C for 15 minutes) to drive the reaction to completion.[\[6\]](#)[\[7\]](#)
- Work-up: Upon completion (monitored by TLC), quench the reaction with water. Extract the crude product with an organic solvent such as ethyl acetate.[\[7\]](#)
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure benzoxazole derivative.[\[5\]](#)[\[7\]](#)

The diagram below illustrates a generalized workflow for the synthesis and purification of benzoxazole compounds.



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Generalized workflow for benzoxazole synthesis.

## Applications in Drug Discovery and Medicinal Chemistry

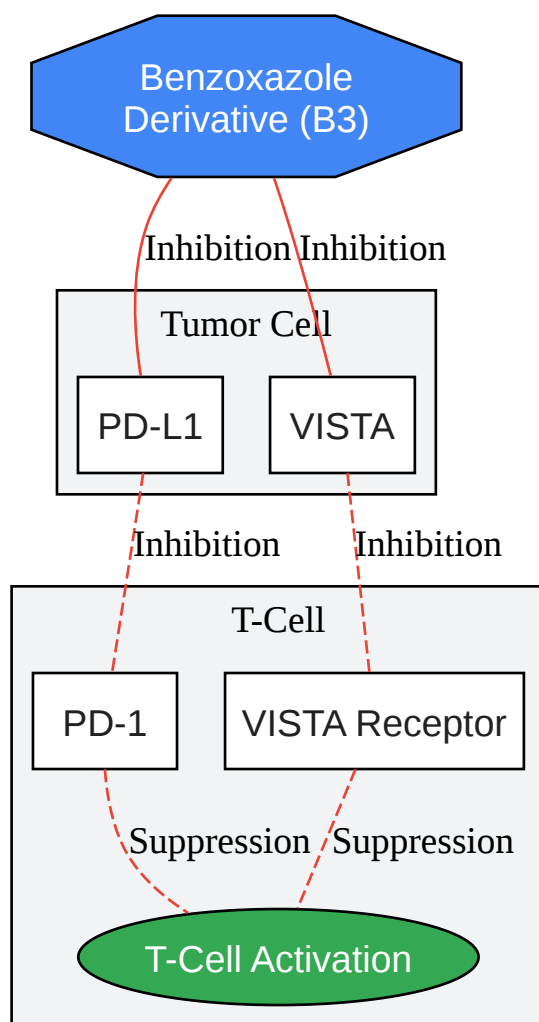
The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities.<sup>[1][2]</sup> These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][8]</sup> The chloromethyl group on **6-(Chloromethyl)benzo[d]oxazole** serves as a reactive handle, allowing for its use as a building block to construct more complex molecules for drug development programs.

**Anticancer Potential:** Benzoxazole derivatives have shown significant promise as anticancer agents.<sup>[1][9]</sup> Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. A recent study highlighted a novel benzo[d]oxazole derivative, referred to as B3, as a dual inhibitor of two critical immune checkpoint pathways: PD-1/PD-L1 and VISTA.<sup>[10]</sup>

- **PD-1/PD-L1 Pathway:** Programmed cell death protein 1 (PD-1) is a receptor on activated T-cells. When it binds to its ligand (PD-L1), which is often overexpressed on tumor cells, it transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.
- **VISTA Pathway:** V-domain Ig Suppressor of T cell Activation (VISTA) is another negative checkpoint regulator that suppresses T-cell function.

By inhibiting both pathways, benzoxazole derivatives can potentially restore the anti-tumor immune response more effectively than single-pathway inhibitors.<sup>[10]</sup>

The following diagram illustrates the dual inhibitory action of a benzoxazole compound on cancer immune evasion pathways.



Conceptual diagram of a benzoxazole derivative as a dual inhibitor of PD-1/PD-L1 and VISTA pathways.

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Dual inhibition of immune checkpoints by a benzoxazole derivative.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-(Chloromethyl)benzo[d]oxazole** was not found, related chloromethylated heterocyclic compounds are often classified as hazardous. For example, 2-(Chloromethyl)-6-methylbenzo[d]oxazole is listed with hazard statement H314 (Causes severe skin burns and eye damage).[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the supplier's SDS.

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